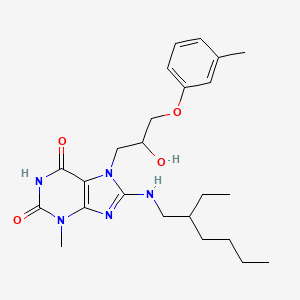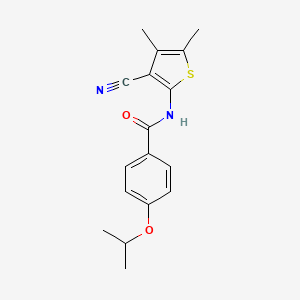
1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to have promising results in preclinical studies, and its synthesis method and mechanism of action have been extensively studied.
作用机制
1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea blocks the activation and proliferation of B cells, leading to the suppression of immune responses. This mechanism of action has been shown to be effective in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea have been extensively studied in preclinical models. In cancer cells, 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to inhibit the activation of BTK and downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. In animal models, 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to reduce tumor growth and metastasis. In autoimmune and inflammatory diseases, 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to suppress immune responses and reduce inflammation, leading to improved disease outcomes.
实验室实验的优点和局限性
One of the major advantages of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea for lab experiments is its high selectivity for BTK, which reduces off-target effects and improves the specificity of the results. 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is also available in high purity and can be synthesized in large quantities, making it suitable for large-scale experiments. However, one of the limitations of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is its potential toxicity, which requires careful dose optimization and toxicity testing before clinical use.
未来方向
There are several future directions for research on 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea. One area of interest is the potential use of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy. Another area of interest is the development of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the mechanisms of action of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea in various diseases and to identify potential biomarkers for patient selection and response monitoring.
合成方法
The synthesis of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves several steps, including the reaction of 4-(Difluoromethoxy)aniline with 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, followed by the reaction of the resulting intermediate with N,N'-diisopropylcarbodiimide and N-methylmorpholine. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to produce 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea in high yields and purity, making it suitable for large-scale production.
科学研究应用
1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to inhibit the proliferation of cancer cells and reduce tumor growth in animal models. It has also been shown to modulate the immune system, leading to the suppression of autoimmune responses and the attenuation of inflammatory responses.
属性
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O4/c1-27-16-4-2-3-14(10-16)24-11-13(9-17(24)25)23-19(26)22-12-5-7-15(8-6-12)28-18(20)21/h2-8,10,13,18H,9,11H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWPKIKGMLZMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Difluoromethoxy)phenyl]-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(4-(4-ethylpiperazin-1-yl)-3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2942538.png)


![3-[(3-bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2942543.png)
![[(1-Amino-2-methylpropan-2-yl)oxy]benzene](/img/structure/B2942545.png)

![N-(quinolin-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2942550.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2942551.png)
![5-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B2942552.png)

![1-(4-Ethylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2942554.png)

![2-benzamido-N-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2942558.png)
